molecular formula C25H43NO18 B1664774 Acarbose CAS No. 56180-94-0

Acarbose

Cat. No.: B1664774
CAS No.: 56180-94-0
M. Wt: 645.6 g/mol
InChI Key: XUFXOAAUWZOOIT-UHFFFAOYSA-N
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Description

Acarbose is an anti-diabetic drug used to treat type 2 diabetes and, in some countries, prediabetes . It is a complex oligosaccharide that inhibits alpha glucosidase, an intestinal enzyme that releases glucose from larger carbohydrates such as starch and sucrose . It is sold under various brand names such as Glucobay, Precose, and Prandase .


Synthesis Analysis

The genes involved in the biosynthesis of this compound and its structural analogs have been extensively explored using bioinformatics analysis, genetic manipulation, and enzymatic characterization . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of this compound by promoting the expression of acbB and acbD .


Molecular Structure Analysis

This compound has a complex molecular structure. It is composed of an acarviosin moiety with a maltose at the reducing terminus . The binding modes of related inhibitors isothis compound and acarviosine-glucose have been structurally examined .


Chemical Reactions Analysis

This compound is a complex oligosaccharide that competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides . This reduces carbohydrate absorption and subsequent postprandial insulin levels .


Physical and Chemical Properties Analysis

This compound has the chemical formula C25H43NO18 and a molecular weight of 645.6 . It is soluble in DMSO (89 mg/mL) and water (90 mg/mL) .

Scientific Research Applications

Glycemic Control in Diabetes

Acarbose, primarily known as an α-glucosidase inhibitor, shows efficacy in improving glycemic control in patients with non-insulin-dependent diabetes mellitus. Studies have demonstrated its ability to enhance blood sugar regulation in these patients (Chiasson et al., 1994).

Calorie Restriction Mimetics

This compound has been recognized for its potential as a calorie restriction mimetic. It can recapitulate the health and longevity benefits typically associated with calorie restriction, indicating its relevance in aging research and management of obesity and type 2 diabetes (Smith et al., 2020).

Risk Reduction in Colorectal Cancer

Research suggests that this compound might reduce the risk of colorectal cancer in patients with diabetes. Its use has been associated with a dose-dependent reduction in colorectal cancer risk (Tseng et al., 2015).

Impact on Gut Microbiota

This compound can significantly alter the gut microbiota composition, which is crucial in the development of metabolic diseases. It has shown selective modulation of gut microbiota in prediabetic patients, which may correlate with its therapeutic benefits in type 2 diabetes mellitus (Zhang et al., 2017).

Lifespan and Health Improvement in Mice

In animal studies, this compound has been shown to improve health and increase lifespan in aging mice. This highlights its potential in studies related to aging, healthy aging, and longevity extension (Harrison et al., 2019).

Industrial Fermentation Processes

This compound production through industrial fermentation processes has been optimized for increased yield, emphasizing its significance in pharmaceutical manufacturing (Li et al., 2012).

Insulin Sensitivity in Impaired Glucose Tolerance

Studies indicate that this compound enhances insulin sensitivity in subjects with impaired glucose tolerance, which is pivotal in preventing the progression of such conditions to non-insulin-dependent diabetes mellitus (Chiasson et al., 1996).

Therapeutic Strategies in Diabetes

This compound has proven effective as a first-line therapy in type 2 diabetes and shows sustained efficacy and tolerability over long-term use. It's an important therapeutic option in the management of type 2 diabetes and in reducing cardiovascular risks (Breuer, 2003).

Mechanism of Action

Target of Action

Acarbose is a complex oligosaccharide that primarily targets several enzymes responsible for the breakdown of complex carbohydrates in the intestines . These enzymes include both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, such as intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes play a crucial role in the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

This compound acts as a competitive inhibitor of these enzymes . It mimics the transition state of the substrate with its amine linkage, thereby locking up the enzymes . By inhibiting the activity of these enzymes, this compound limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels . This results in a decrease in blood sugar levels, particularly after meals .

Biochemical Pathways

The biochemical pathway of this compound involves the inhibition of alpha-glucosidase enzymes found in the brush border of gut epithelium . This inhibition alters the intestinal absorption of carbohydrates by preventing their conversion into simple sugars (monosaccharides), thus decreasing the bioavailability of carbohydrates in the body and significantly lowering blood glucose levels .

Pharmacokinetics

This compound has extremely low bioavailability . In healthy volunteers, the plasma elimination half-life of this compound is approximately 2 hours . Instead, this amount is rapidly secreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of postprandial hyperglycemia. By inhibiting the breakdown and absorption of complex carbohydrates in the intestines, this compound reduces the postprandial increase in blood glucose and insulin levels . This leads to better glycemic control in patients with type 2 diabetes . Additionally, this compound has been found to have beneficial effects on reducing inflammation and increasing adiponectin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors, particularly the gut microbiome. The gut microbiome can affect the bioavailability and metabolism of this compound, leading to variations in treatment outcomes . For example, certain gut bacteria have been found to degrade this compound, which could compromise the efficacy of this compound treatment in many patients . Furthermore, the effect of this compound on the gut community structure and increase in beneficial short-chain fatty acid output has been found to be diet-dependent .

Safety and Hazards

Acarbose is generally safe for use, but it should be avoided by individuals who are allergic to it or have certain health conditions . It should be handled with care to avoid breathing mist, gas, or vapors, and contact with skin and eyes .

Properties

IUPAC Name

5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXOAAUWZOOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860696
Record name 4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance., Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ..., The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.
Details PMID:17042922, Rameshwar J, Anand K; Clin Exp Pharmacol Physiol 33 (11): 1104-6 (2006)
Record name Acarbose
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Color/Form

Amorphous powder, White to off-white powder

CAS No.

56180-94-0
Record name Acarbose
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Record name Acarbose
Source Hazardous Substances Data Bank (HSDB)
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